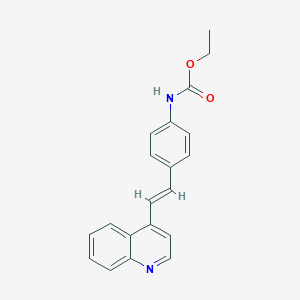
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate, also known as ETVPC, is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. ETVPC belongs to a class of compounds known as carbamates, which have been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is not fully understood, but it is thought to involve the inhibition of the parasite's heme detoxification pathway. This pathway is essential for the survival of the parasite, as it allows it to detoxify the heme that is produced during the breakdown of hemoglobin in the host red blood cells. This compound has been shown to disrupt this pathway, leading to the accumulation of toxic heme within the parasite and ultimately, its death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antimalarial agent. However, more research is needed to fully understand its pharmacokinetics and toxicity profile. This compound has also been shown to have anticancer activity, although the mechanism of action in this context is not well understood.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate is its high potency against the malaria parasite, which makes it a promising candidate for further development as an antimalarial agent. However, one limitation is its relatively complex synthesis method, which may make it difficult to produce on a large scale. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate. One area of interest is the development of more efficient synthesis methods to improve the yield and scalability of production. Another area of interest is the optimization of this compound for use in combination therapies with other antimalarial drugs, which may improve its efficacy and reduce the risk of drug resistance. Additionally, more research is needed to fully understand the mechanism of action of this compound in both antimalarial and anticancer contexts, which may lead to the development of new drugs with improved activity and selectivity.
Synthesis Methods
The synthesis of Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate involves the reaction of 4-(2-bromoethenyl)phenylcarbamate with 4-quinolinecarbaldehyde in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which involves the formation of a carbon-carbon bond between the aryl bromide and the alkenyl group. The resulting product is then treated with ethylamine to form the final compound, this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Scientific Research Applications
Ethyl 4-(2-(4-quinolinyl)vinyl)phenylcarbamate has been shown to exhibit a range of biological activities, including antiparasitic, anticancer, and antiviral properties. In particular, this compound has been studied for its potential as an antimalarial agent. Malaria is a parasitic disease that affects millions of people worldwide, and there is an urgent need for new drugs to combat the disease. This compound has been shown to have potent activity against the malaria parasite, Plasmodium falciparum, both in vitro and in vivo.
properties
Molecular Formula |
C20H18N2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl N-[4-[(E)-2-quinolin-4-ylethenyl]phenyl]carbamate |
InChI |
InChI=1S/C20H18N2O2/c1-2-24-20(23)22-17-11-8-15(9-12-17)7-10-16-13-14-21-19-6-4-3-5-18(16)19/h3-14H,2H2,1H3,(H,22,23)/b10-7+ |
InChI Key |
NRWCTHPLBDZPCS-JXMROGBWSA-N |
Isomeric SMILES |
CCOC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)

![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)

![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)


![3-(4-Acetylamino-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B271320.png)
![5-{2-[(dimethylamino)sulfonyl]vinyl}-N,N-dimethyl-2-thiophenesulfonamide](/img/structure/B271327.png)
![4-[2-(1,3-benzothiazol-2-yl)vinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B271330.png)